![molecular formula C20H28O6 B600381 Effusanin E CAS No. 76470-15-0](/img/structure/B600381.png)
Effusanin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
Effusanin E has a molecular formula of C20H28O6 . Its IUPAC name is (1S,2S,3R,5S,8S,9S,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo [7.6.2.15,8.01,11.02,8]octadecan-7-one . The molecular weight of Effusanin E is 364.4 g/mol .Physical And Chemical Properties Analysis
Effusanin E has a molecular weight of 364.4 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . It has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of Effusanin E is 364.18858861 g/mol . The Topological Polar Surface Area is 107 Ų .Applications De Recherche Scientifique
1. Inhibition of Nasopharyngeal Carcinoma Cell Growth Effusanin E has been found to significantly inhibit cell proliferation and induce apoptosis in nasopharyngeal carcinoma (NPC) cells . It induces the cleavage of PARP, caspase-3, and -9 proteins and inhibits the nuclear translocation of p65 NF-κB proteins .
2. Suppression of NF-κB and COX-2 Signaling Effusanin E abrogates the binding of NF-κB to the COX-2 promoter, thereby inhibiting the expression and promoter activity of COX-2 . This suggests that Effusanin E suppresses p50/p65 proteins to down-regulate COX-2 expression .
3. Potential Therapeutic Compound for Human Nasopharyngeal Carcinoma Effusanin E has been suggested as a potential therapeutic compound for the treatment of human nasopharyngeal carcinoma . It significantly suppressed tumor growth in a xenograft mouse model without obvious toxicity .
4. Down-regulation of p50 NF-κB and COX-2 in Tumors In a xenograft mouse model, the expression of p50 NF-κB and COX-2 were down-regulated in the tumors of nude mice . This suggests that Effusanin E could be used to target these proteins in cancer treatment .
5. Treatment of Non-Small-Cell Lung Cancer (NSCLC) Effusanin B, a diterpenoid derived from Isodon serra, showed therapeutic potential in treating non-small-cell lung cancer (NSCLC) . Further research on the mechanism indicated that effusanin B inhibited the proliferation and migration of A549 cells .
6. Regulation of Pro-Apoptotic and Anti-Apoptotic Proteins The expression of the pro-apoptotic protein Bax was upregulated with the treatment of effusanin B, and the expression of the anti-apoptotic Bcl-2, Mcl-1, and Caspase-3 protein was significantly downregulated . This suggests that Effusanin E could be used to regulate these proteins in cancer treatment .
Mécanisme D'action
Target of Action
Effusanin E, a natural diterpenoid isolated from Rabdosia serra, primarily targets two key proteins: p50/p65 proteins and COX-2 . These proteins play a crucial role in the inflammatory response and cell proliferation .
Mode of Action
Effusanin E interacts with its targets by suppressing the p50/p65 proteins, which in turn down-regulates the expression of COX-2 . This interaction inhibits the nuclear translocation of p65 NF-κB proteins and abrogates the binding of NF-κB to the COX-2 promoter .
Biochemical Pathways
The primary biochemical pathway affected by Effusanin E is the NF-κB/COX-2 signaling pathway . By inhibiting this pathway, Effusanin E significantly suppresses cell proliferation and induces apoptosis in nasopharyngeal carcinoma (NPC) cells .
Result of Action
Effusanin E significantly inhibits cell proliferation and induces apoptosis in NPC cells . It also induces the cleavage of PARP, caspase-3, and -9 proteins . Furthermore, Effusanin E significantly suppresses tumor growth in a xenograft mouse model without obvious toxicity .
Propriétés
IUPAC Name |
(1S,2S,3R,5S,8S,9S,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O6/c1-9-10-6-11(21)13-18-8-26-20(25,19(13,7-10)15(9)23)16(24)14(18)17(2,3)5-4-12(18)22/h10-14,16,21-22,24-25H,1,4-8H2,2-3H3/t10-,11-,12+,13+,14-,16+,18+,19+,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVWYILWVYNUAJ-LBQBBFOZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C23C1C(C(C45C2C(CC(C4)C(=C)C5=O)O)(OC3)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@@H]([C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2[C@@H](C[C@H](C4)C(=C)C5=O)O)(OC3)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Effusanin E |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.